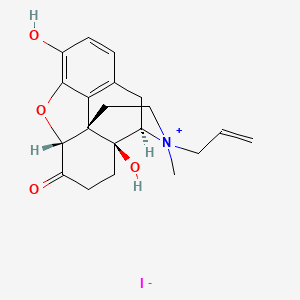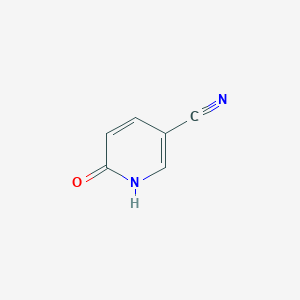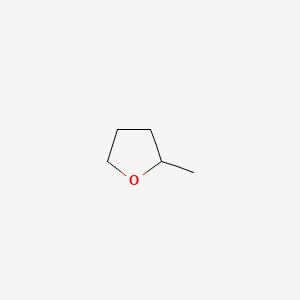![molecular formula C7H7BrMgS B3416864 Magnesium, bromo[2-(methylthio)phenyl]- CAS No. 99346-84-6](/img/structure/B3416864.png)
Magnesium, bromo[2-(methylthio)phenyl]-
Overview
Description
“Magnesium, bromo[2-(methylthio)phenyl]-” is a chemical compound with the molecular formula C7H7BrMgS . It is also known by its IUPAC name, which is magnesium;methylsulfanylbenzene;bromide.
Molecular Structure Analysis
The molecular structure of “Magnesium, bromo[2-(methylthio)phenyl]-” consists of a benzene ring with a methylthio group and a magnesium-bromide group attached . The molecular weight of this compound is 227.41 g/mol.Scientific Research Applications
Grignard Reagent
2-Thioanisolemagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation. They are used in a variety of reactions, including nucleophilic additions to carbonyl compounds.
Synthesis of Complex Organic Molecules
Due to its reactivity, 2-Thioanisolemagnesium bromide can be used in the synthesis of complex organic molecules . It can react with a variety of electrophiles, allowing for the construction of complex carbon skeletons.
Preparation of Pharmaceuticals
The compound can be used in the preparation of pharmaceuticals . Its reactivity and ability to form carbon-carbon bonds make it a valuable tool in the synthesis of complex pharmaceutical compounds.
Material Science Applications
In material science, 2-Thioanisolemagnesium bromide can be used in the modification of surfaces . For example, it can be used to introduce organic functional groups onto inorganic surfaces, altering their properties.
Use in Perovskite Solar Cells
2-Thioanisolemagnesium bromide has been used in the development of perovskite solar cells . Specifically, it has been used in the modification of SnO2, an electron transport layer (ETL) in perovskite solar cells. The modification leads to a higher transmittance and improved carrier transport ability, resulting in a photoelectric conversion efficiency of up to 18.8%.
Low-Temperature Solution Processing
The compound can be fabricated using low-temperature solution processing . This makes it particularly attractive for flexible development and low-cost commercialization, especially in the field of electronics and optoelectronics.
Mechanism of Action
Target of Action
2-Thioanisolemagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are typically used as a nucleophile to attack the electrophilic carbon atom that is present within polar bonds .
Mode of Action
The mode of action of 2-Thioanisolemagnesium bromide involves the nucleophilic attack on electrophilic carbon centers, such as the carbon atom of a carbonyl group . The reaction with a carbonyl typically leads to the formation of a secondary or tertiary alcohol .
Biochemical Pathways
The specific biochemical pathways that 2-Thioanisolemagnesium bromide participates in can vary widely and depend on the nature of the substrate. It has been reported that this compound can be used in the oxidation of thioanisole . In this process, the silica-supported metal complex, [Mn 2 L (HL) (H 2 O) 4 ]/SiO 2, catalyzes the oxidation of thioanisole with H 2 O 2, to give the sulfoxide and sulfone .
Pharmacokinetics
As a Grignard reagent, 2-Thioanisolemagnesium bromide is typically used in a laboratory setting for chemical synthesis It’s important to note that Grignard reagents are generally sensitive to moisture and air, and they need to be handled under an inert atmosphere .
Result of Action
The result of the action of 2-Thioanisolemagnesium bromide is the formation of new carbon-carbon bonds . This allows for the synthesis of a wide range of organic compounds . In the case of thioanisole oxidation, the result is the formation of sulfoxide and sulfone .
Action Environment
The action of 2-Thioanisolemagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and thus, must be handled under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly influence the outcome of its reactions .
properties
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCWZNIMFLACN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo[2-(methylthio)phenyl]- | |
CAS RN |
99346-84-6 | |
| Record name | 99346-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B3416805.png)











